3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one
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Overview
Description
3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . They are widely found in nature and have been used in herbal medicines since early ages
Preparation Methods
The synthesis of 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . This method can employ both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolite . Another method is the Knoevenagel condensation, which involves the reaction of 2-hydroxybenzaldehydes with β-dicarbonyl compounds in the presence of a recyclable ionic liquid .
Chemical Reactions Analysis
3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones . Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives . Substitution reactions, such as alkylation or acylation, can be performed using reagents like alkyl halides or acyl chlorides under basic or acidic conditions .
Scientific Research Applications
3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has been studied for its antimicrobial, anticancer, and anti-inflammatory properties . In medicine, the compound is investigated for its potential as an anticoagulant, antioxidant, and antiviral agent . Additionally, it finds applications in the industry as a fluorescent dye, optical brightener, and photosensitizer .
Mechanism of Action
The mechanism of action of 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to the inhibition of DNA topoisomerase, an enzyme involved in DNA replication. The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators.
Comparison with Similar Compounds
3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as 4-hydroxycoumarin, 7-hydroxycoumarin, and 3-acetylcoumarin While all these compounds share a common coumarin core, they differ in their substituents and biological activities For instance, 4-hydroxycoumarin is well-known for its anticoagulant properties and is used in the synthesis of warfarin 7-hydroxycoumarin exhibits strong antioxidant activity and is used in the cosmetic industry 3-acetylcoumarin is studied for its antimicrobial and anticancer properties
Properties
Molecular Formula |
C17H14O3 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-8-methylchromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-11-6-5-9-13-15(18)14(17(19)20-16(11)13)10-12-7-3-2-4-8-12/h2-9,18H,10H2,1H3 |
InChI Key |
SSZQKNVBXDEFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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